

The Biological Activity of 5-iodo-Indirubin-3'-monoxime: A Technical Guide

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Compound of Interest

Compound Name: 5-iodo-Indirubin-3'-monoxime

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Introduction

5-iodo-Indirubin-3'-monoxime is a synthetic derivative of indirubin, a natural compound isolated from the traditional Chinese medicine formulation Danggui Longhui Wan. Indirubin and its derivatives have garnered significant interest in the field of oncology and neurobiology due to their potent and selective inhibitory effects on various protein kinases. This technical guide provides an in-depth overview of the biological activity of **5-iodo-Indirubin-3'-monoxime**, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols used to elucidate its effects.

Core Mechanism of Action

5-iodo-Indirubin-3'-monoxime exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of several key protein kinases. This targeted inhibition disrupts downstream signaling pathways crucial for cell cycle progression, proliferation, and survival.

Quantitative Data: Kinase Inhibition and Cellular Effects

The inhibitory activity of **5-iodo-Indirubin-3'-monoxime** and its closely related analog, Indirubin-3'-monoxime, has been quantified against various kinases and cancer cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC₅₀) values.

Table 1: Kinase Inhibitory Activity of **5-iodo-Indirubin-3'-monoxime**

Target Kinase	IC50 (nM)	Reference
Glycogen Synthase Kinase-3β (GSK-3β)	9	[1] [2] [3]
Cyclin-Dependent Kinase 5/p25 (CDK5/p25)	20	[1] [2] [3]
Cyclin-Dependent Kinase 1/cyclin B (CDK1/cyclin B)	25	[1] [2] [3]

Table 2: Antiproliferative Activity of Indirubin-3'-monoxime in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Reference
A549	Lung Carcinoma	62	[2]
HCT-116	Colon Carcinoma	12	[2]
Hep 3B2	Hepatocellular Carcinoma	9	[2]
HT-1080	Fibrosarcoma	4.8	[2]
HL-60	Myeloid Leukemia	> 100	[2]
Cal-27	Oral Squamous Cell Carcinoma	Not specified, but more active than indirubin	[3]
HSC-3	Oral Squamous Cell Carcinoma	Not specified, but more active than indirubin	[3]
JM1	Acute Lymphoblastic Leukemia	Not specified	[4]
K562	Chronic Myelogenous Leukemia	Not specified	[4]
A498	Renal Cell Carcinoma	Not specified (growth arrest and apoptosis induced)	[5]
CAKI-1	Renal Cell Carcinoma	Not specified (growth arrest and apoptosis induced)	[5]
CAKI-2	Renal Cell Carcinoma	Not specified (growth arrest and apoptosis induced)	[5]
Hep-2	Laryngeal Carcinoma	Not specified (induced cell cycle arrest and apoptosis)	[6]

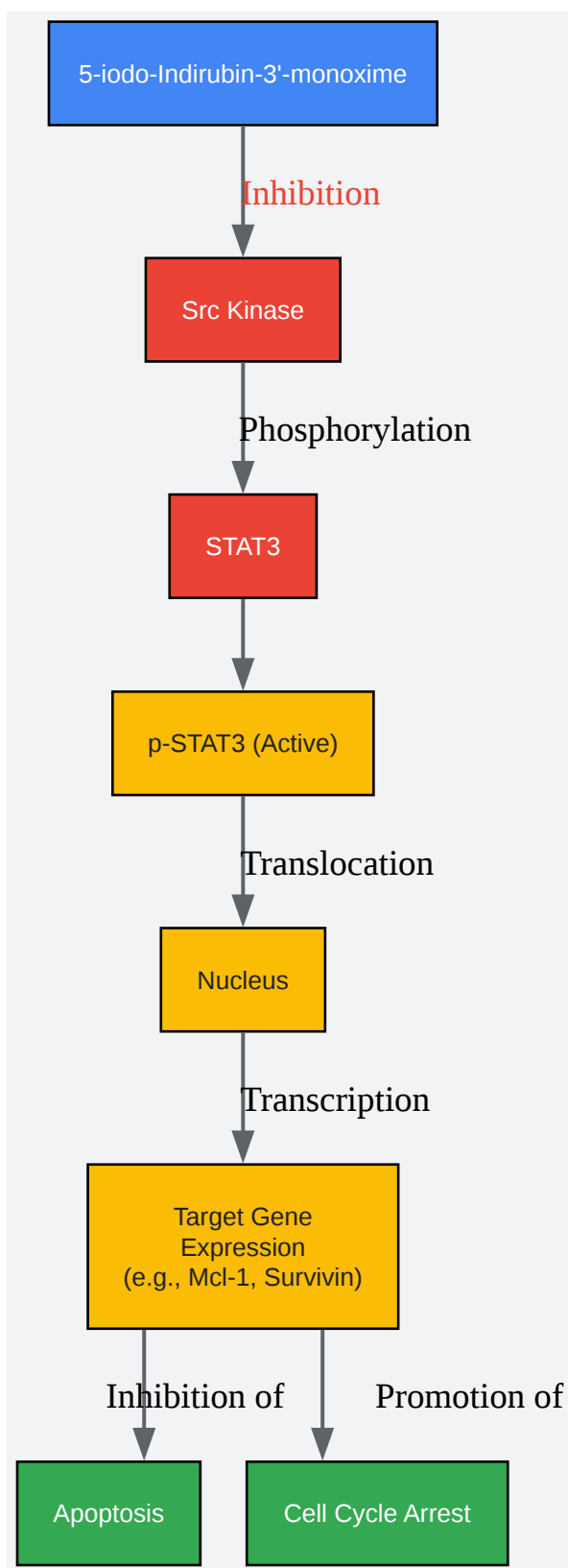
LA-N-1	Neuroblastoma	Not specified (inhibited growth)	[7]
SH-SY5Y	Neuroblastoma	Not specified (inhibited growth)	[7]
SK-N-DZ	Neuroblastoma	Not specified (inhibited growth)	[7]

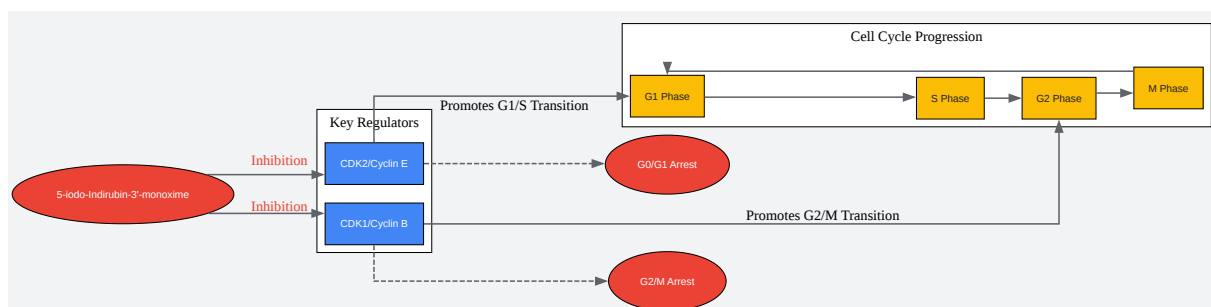
Signaling Pathways and Cellular Processes

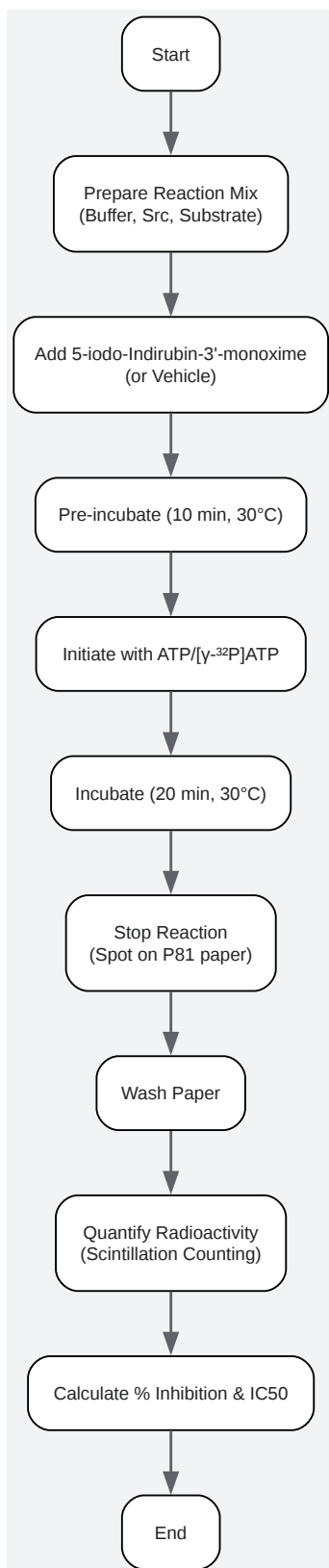
5-iodo-Indirubin-3'-monoxime modulates several critical signaling pathways, leading to distinct cellular outcomes such as cell cycle arrest and apoptosis.

Inhibition of the Src/STAT3 Signaling Pathway

Indirubin derivatives have been shown to directly inhibit the activity of Src kinase, a non-receptor tyrosine kinase that plays a pivotal role in tumor progression and metastasis. Inhibition of Src subsequently blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 promotes the transcription of genes involved in cell survival and proliferation. The indirubin derivative E804 has been reported to directly inhibit Src kinase with an IC₅₀ of 0.43 μM[1][8].







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References

- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Indirubin Derivative, Indirubin-3'-Monoxime Suppresses Oral Cancer Tumorigenesis through the Downregulation of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative and apoptosis inducing effects of indirubin-3'-monoxime in renal cell cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indirubin-3-monooxime induced cell cycle arrest and apoptosis in Hep-2 human laryngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indirubin-3'-oxime induces mitochondrial dysfunction and triggers growth inhibition and cell cycle arrest in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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